N-benzyl-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
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Overview
Description
N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indolisation, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiazolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzyl and fluorophenyl derivatives.
Scientific Research Applications
N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-2-[3’-(3-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure differentiates it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C25H20FN3O3S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
InChI |
InChI=1S/C25H20FN3O3S/c26-18-9-6-10-19(13-18)29-23(31)16-33-25(29)20-11-4-5-12-21(20)28(24(25)32)15-22(30)27-14-17-7-2-1-3-8-17/h1-13H,14-16H2,(H,27,30) |
InChI Key |
WTBHOPDHDIFUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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